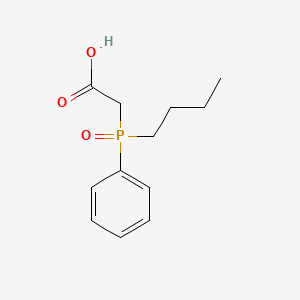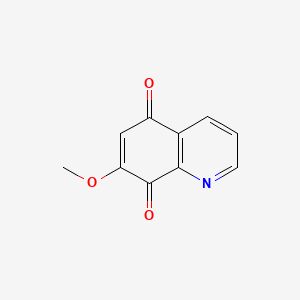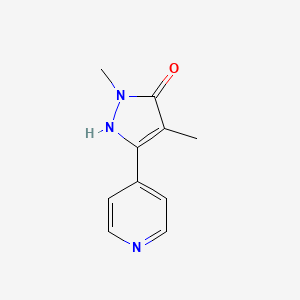
N'-(4-Propoxyphenyl)-5-methyl-5,6-dihydrouracil
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(4-Propoxyphenyl)-5-methyl-5,6-dihydrouracil is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a propoxyphenyl group attached to a dihydrouracil core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Propoxyphenyl)-5-methyl-5,6-dihydrouracil typically involves a multi-step process. One common method includes the reaction of 4-propoxyphenylamine with methyl acetoacetate under acidic conditions to form an intermediate. This intermediate is then cyclized to produce the desired dihydrouracil derivative. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of N’-(4-Propoxyphenyl)-5-methyl-5,6-dihydrouracil may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N’-(4-Propoxyphenyl)-5-methyl-5,6-dihydrouracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the propoxyphenyl group can be substituted with other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
N’-(4-Propoxyphenyl)-5-methyl-5,6-dihydrouracil has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N’-(4-Propoxyphenyl)-5-methyl-5,6-dihydrouracil involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. For example, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell survival and proliferation.
相似化合物的比较
Similar Compounds
- N-(4-Propoxyphenyl)-5-methyl-5,6-dihydrouracil
- N-(4-Propoxyphenyl)-5-methyluracil
- N-(4-Propoxyphenyl)-5,6-dihydrouracil
Uniqueness
N’-(4-Propoxyphenyl)-5-methyl-5,6-dihydrouracil is unique due to its specific substitution pattern and the presence of the propoxyphenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
| 62554-12-5 | |
分子式 |
C15H20N2O3 |
分子量 |
276.33 g/mol |
IUPAC 名称 |
5-methyl-1-[(4-propoxyphenyl)methyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C15H20N2O3/c1-3-8-20-13-6-4-12(5-7-13)10-17-9-11(2)14(18)16-15(17)19/h4-7,11H,3,8-10H2,1-2H3,(H,16,18,19) |
InChI 键 |
FUOJSAGKFGAMRV-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC=C(C=C1)CN2CC(C(=O)NC2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-[(4-Aminobutyl)amino]-5'-aziridin-1-yl-5'-deoxyadenosine](/img/no-structure.png)
![Isoxazole, 5-[2-methoxy-2-(4-nitrophenyl)ethyl]-3-methyl-](/img/structure/B12903120.png)
![3-(3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12903125.png)



![1,3-Benzenediol, 4-[1-(4-bromophenyl)-6-hydroxy-1H-indazol-3-yl]-](/img/structure/B12903158.png)

